molecular formula C10H11NO4 B1660693 Methyl 7-amino-2,3-dihydro-1,4-benzodioxine-5-carboxylate CAS No. 819800-89-0

Methyl 7-amino-2,3-dihydro-1,4-benzodioxine-5-carboxylate

Cat. No.: B1660693
CAS No.: 819800-89-0
M. Wt: 209.20
InChI Key: DPLLNNPRZMIPTH-UHFFFAOYSA-N
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Description

Methyl 7-amino-2,3-dihydro-1,4-benzodioxine-5-carboxylate is a useful research compound. Its molecular formula is C10H11NO4 and its molecular weight is 209.20. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 7-amino-2,3-dihydro-1,4-benzodioxine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c1-13-10(12)7-4-6(11)5-8-9(7)15-3-2-14-8/h4-5H,2-3,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPLLNNPRZMIPTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C(=CC(=C1)N)OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40728574
Record name Methyl 7-amino-2,3-dihydro-1,4-benzodioxine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40728574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

819800-89-0
Record name Methyl 7-amino-2,3-dihydro-1,4-benzodioxine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40728574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Methyl 7-nitro-2,3-dihydro-1,4-benzodioxine-5-carboxylate (5.6 g, 23.4 mmol) and palladium on carbon (250 mg, 30 wt. %) were suspended in ethyl acetate (200 mL). The reaction vessel was evacuated and then immediately filled with hydrogen gas. This deoxygenation process was repeated three times at atmospheric pressure. The black suspension was stirred under a hydrogen atmosphere for 18 h, at which time it was filtered through a bed of Celite and rinsed with ethyl acetate. The filtrate was concentrated, and the residue was triturated with diethyl ether to give 4.89 g (100%) of methyl 7-amino-2,3-dihydro-1,4-benzodioxine-5-carboxylate as an off-white powder: 1H NMR (400 MHz, CDCl3): 6.74 (d, J=2.8 Hz, 1H), 6.40 (d, J=2.8 Hz, 1H), 4.26-4.25 (m, 4H), 3.86 (s, 3H).
Name
Methyl 7-nitro-2,3-dihydro-1,4-benzodioxine-5-carboxylate
Quantity
5.6 g
Type
reactant
Reaction Step One
Quantity
250 mg
Type
catalyst
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
COC(=O)c1cc([N+](=O)[O-])cc2c1OCCO2
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 7-amino-2,3-dihydro-1,4-benzodioxine-5-carboxylate
Reactant of Route 2
Methyl 7-amino-2,3-dihydro-1,4-benzodioxine-5-carboxylate
Reactant of Route 3
Methyl 7-amino-2,3-dihydro-1,4-benzodioxine-5-carboxylate
Reactant of Route 4
Reactant of Route 4
Methyl 7-amino-2,3-dihydro-1,4-benzodioxine-5-carboxylate
Reactant of Route 5
Reactant of Route 5
Methyl 7-amino-2,3-dihydro-1,4-benzodioxine-5-carboxylate
Reactant of Route 6
Methyl 7-amino-2,3-dihydro-1,4-benzodioxine-5-carboxylate

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